3-Amino-2-cyano-5-ethylthiophene
Overview
Description
3-Amino-2-cyano-5-ethylthiophene is a chemical compound with the molecular formula C7H8N2S . It has a molecular weight of 152.22 . The IUPAC name for this compound is 3-amino-5-ethyl-2-thiophenecarbonitrile .
Molecular Structure Analysis
The linear formula of this compound is C7H8N2S . For more detailed structural information, you may refer to its InChI code provided by the supplier .Physical and Chemical Properties Analysis
This compound is stored at a temperature of 2-8°C .Scientific Research Applications
Subheading Applications in Photoluminescent Materials
3-Amino-2-cyano-5-ethylthiophene has been explored for its potential in the development of photoluminescent materials. Research has delved into the electrochemical oxidation of related compounds, revealing that they can form π-conjugated oligoaminothiophenes. These materials exhibit distinct absorbance and photoluminescence, showing promise for applications in photoluminescent devices (Ekinci et al., 2000).
Biological and Chemical Synthesis
Subheading Synthesis and Biological Activity
In the realm of synthetic chemistry and biological activity, this compound has been involved in the synthesis of new Thieno[2,3-d]Pyrimidines. These compounds have demonstrated inhibitory activities against certain plant growths, showcasing the chemical's potential in the field of agrochemical research (Wang et al., 2010).
Dye Synthesis and Textile Applications
Subheading Applications in Dye Synthesis and Textile Industry
The compound has also found applications in the synthesis of disperse dyes, particularly in the creation of dyes with complexation properties with metals like Cu, Co, Zn. These dyes exhibit good fastness properties on fabrics, indicating the compound's utility in textile dyeing and fabric treatment processes (Abolude et al., 2021).
Electronic and Catalytic Applications
Subheading Electronic and Catalytic Properties
Research has also highlighted the use of related thiophene compounds in catalytic activities, especially in the hydrogenation of nitrophenol and electro-oxidation of organic compounds. This indicates potential applications in catalysis and electronic device fabrication (Sivakumar & Phani, 2011).
Safety and Hazards
Properties
IUPAC Name |
3-amino-5-ethylthiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-5-3-6(9)7(4-8)10-5/h3H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXPICLTROUJKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.